Cas no 77565-38-9 (1-Propanone,2-bromo-1-[4-(1,1-dimethylethyl)phenyl]-)

1-Propanone,2-bromo-1-[4-(1,1-dimethylethyl)phenyl]- structure
77565-38-9 structure
Product Name:1-Propanone,2-bromo-1-[4-(1,1-dimethylethyl)phenyl]-
CAS No:77565-38-9
MF:C13H17BrO
MW:269.177483320236
CID:550290
PubChem ID:2735576
Update Time:2025-07-11

1-Propanone,2-bromo-1-[4-(1,1-dimethylethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone,2-bromo-1-[4-(1,1-dimethylethyl)phenyl]-
    • 2-BROMO-1-(4-ISOBUTYL PHENYL)-1-PROPANONE
    • 2-bromo-1-(4-tert-butylphenyl)propan-1-one
    • CS-0317157
    • 2-bromo-1-[4-(2-methylpropyl)phenyl]-1-propanone
    • SCHEMBL6675858
    • FT-0611345
    • PS-9804
    • AKOS009157510
    • 77565-38-9
    • 2-Bromo-1-(4-isobutylphenyl)propan-1-one
    • 2-bromo-1-[4-(2-methylpropyl)phenyl]propan-1-one
    • A839136
    • MFCD00831700
    • 80336-64-7
    • Inchi: 1S/C13H17BrO/c1-9(2)8-11-4-6-12(7-5-11)13(15)10(3)14/h4-7,9-10H,8H2,1-3H3
    • InChI Key: SVGMFVCPJFHTRE-UHFFFAOYSA-N
    • SMILES: BrC(C)C(C1C=CC(=CC=1)CC(C)C)=O

Computed Properties

  • Exact Mass: 268.046
  • Monoisotopic Mass: 268.046
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 17.1A^2

Experimental Properties

  • Density: 1.239
  • Boiling Point: 324.2 ºCat 760 mmHg
  • Flash Point: 27.3 ºC
  • Refractive Index: 1.532
  • LogP: 3.95020

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